(R)-N-Boc-2-morpholinecarbaldehyde is a chemical compound with the molecular formula and a molecular weight of 215.25 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom, and is protected by a tert-butyloxycarbonyl (Boc) group. This protection is essential in organic synthesis, as it allows for selective reactions without interference from the amino group. The compound exists as a colorless to pale yellow liquid and is noted for its high solubility in organic solvents .
Several methods exist for synthesizing (R)-N-Boc-2-morpholinecarbaldehyde:
(R)-N-Boc-2-morpholinecarbaldehyde finds applications in:
Interaction studies involving (R)-N-Boc-2-morpholinecarbaldehyde focus primarily on its reactivity with various nucleophiles and electrophiles. The compound's behavior in biological systems may also be evaluated to ascertain its compatibility with biological targets. Such studies are crucial for understanding how modifications to the morpholine structure influence biological activity and pharmacokinetics.
Several compounds share structural similarities with (R)-N-Boc-2-morpholinecarbaldehyde, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Boc-2-piperidinecarbaldehyde | Piperidine derivative | Contains a piperidine ring instead of morpholine. |
N-Boc-3-morpholinopropanal | Morpholine derivative | Features a propanal side chain affecting reactivity. |
N-Boc-4-morpholinobutanal | Morpholine derivative | Longer carbon chain influences solubility and reactivity. |
(R)-N-Boc-2-morpholinecarbaldehyde is unique due to its specific configuration as an (R) enantiomer, which can significantly influence its biological activity compared to other morpholine derivatives. The presence of the Boc protecting group also allows for selective reactions that are not possible with unprotected amines .
Corrosive;Irritant